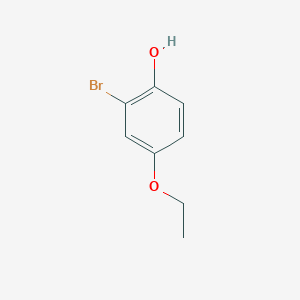

2-Bromo-4-ethoxyphenol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C8H9BrO2 |

|---|---|

分子量 |

217.06 g/mol |

IUPAC 名称 |

2-bromo-4-ethoxyphenol |

InChI |

InChI=1S/C8H9BrO2/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3 |

InChI 键 |

JBCANXYKSOGQMO-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(C=C1)O)Br |

规范 SMILES |

CCOC1=CC(=C(C=C1)O)Br |

产品来源 |

United States |

The Significance of Halogenated Phenolic Ethers in Synthetic Chemistry

Halogenated phenolic ethers are organic compounds characterized by a benzene (B151609) ring substituted with a halogen atom (such as bromine), an ether group, and a hydroxyl group. This combination of functional groups imparts unique reactivity and makes them valuable intermediates in organic synthesis. chemimpex.comguidechem.com The presence of the halogen atom provides a reactive site for various coupling reactions, allowing for the construction of more complex molecular architectures.

Phenols and their derivatives are foundational materials for a vast range of chemicals and are produced in large volumes from petroleum feedstocks. Their properties are heavily influenced by the substitution pattern on the aromatic ring. The ether group, being an activating group, along with the hydroxyl group, directs electrophilic aromatic substitution, such as halogenation, primarily to the ortho and para positions.

These compounds serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. chemimpex.com For instance, the structural motif of halogenated phenolic ethers is found in molecules investigated for anti-inflammatory, analgesic, and antimicrobial properties. chemimpex.comguidechem.com Their antioxidant capabilities also make them of interest in various formulations. chemimpex.comguidechem.com

Research Trajectories for 2 Bromo 4 Ethoxyphenol and Analogous Structures

Established Synthetic Pathways for this compound

The traditional synthesis of this compound relies on well-understood organic reactions, primarily electrophilic bromination and etherification. The optimization of the sequence of these reactions is a key consideration in maximizing product yield and purity.

Electrophilic Bromination Strategies and Regioselectivity Considerations

The introduction of a bromine atom onto the aromatic ring of a phenol (B47542) is typically achieved through electrophilic aromatic substitution. In the case of the precursor 4-ethoxyphenol (B1293792), the hydroxyl (-OH) and ethoxy (-OCH2CH3) groups are both ortho-, para-directing. Since the para position relative to the hydroxyl group is occupied by the ethoxy group, the incoming electrophile (Br+) is directed to the ortho position (C2 or C6). The hydroxyl group is a more powerful activating group than the ethoxy group, thus strongly favoring bromination at the position ortho to it, resulting in the formation of this compound.

Common brominating agents used for this transformation include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The reaction conditions, such as solvent and temperature, are controlled to prevent over-bromination, which could lead to the formation of di-substituted byproducts like 2,6-dibromo-4-ethoxyphenol. For instance, the bromination of phenols can be carried out under mild conditions, sometimes in solvents like methylene (B1212753) chloride or chloroform (B151607) at temperatures ranging from -20°C to 30°C to enhance selectivity. google.com The regioselectivity of phenol bromination is a well-established principle, where the para position is most favorable, and the ortho position is prioritized if the para site is already occupied. researchgate.net

Recent advancements have introduced more specialized reagents to improve efficiency and mildness. One such system involves using a combination of Phenyliodine(III) diacetate (PIDA) and aluminum tribromide (AlBr₃), which forms a potent electrophilic brominating agent in situ. nih.gov This method has proven effective for a broad range of phenols and phenol-ethers under very mild, open-flask conditions at room temperature. nih.gov

Etherification Approaches and Sequence Optimization

Etherification followed by Bromination : This is the most direct route. The starting material, hydroquinone, is first mono-ethylated to form 4-ethoxyphenol. chemicalbook.com This reaction can be performed using reagents like diethyl sulfate (B86663) in an aqueous alkaline solution. chemicalbook.com The resulting 4-ethoxyphenol is then subjected to electrophilic bromination as described previously to yield the final product.

Bromination followed by Etherification : In this alternative pathway, a brominated phenol serves as the starting material. For example, 2-bromohydroquinone could be selectively etherified at the para-hydroxyl group. However, controlling the regioselectivity of the etherification can be challenging, potentially leading to a mixture of products. Therefore, the first sequence is generally preferred for its superior control and predictability.

The synthesis of various alkoxy-substituted bromophenols is significant as these compounds serve as valuable intermediates in the creation of more complex molecules for materials science and pharmacology.

One-Pot Synthetic Procedures

One-pot, or tandem, reactions offer advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps in a single reaction vessel without isolating intermediates. While specific one-pot syntheses for this compound are not extensively documented in the provided literature, the principles are widely applied to complex heterocyclic and aromatic compounds. For example, a one-pot tandem procedure for the synthesis of 2-bromo-4,5-diazafluoren-9-one (B3217633) from phenanthroline has been described, which involves a sequence of oxidation, bromination, and rearrangement reactions in a single pot. lookchem.com Such methodologies often rely on carefully chosen catalysts and reaction conditions that are compatible with multiple transformation steps. The development of a one-pot synthesis for this compound would likely involve the combination of etherification and bromination steps, potentially using a catalyst that facilitates both reactions or by carefully controlling the sequential addition of reagents. lookchem.comaablocks.com

Utilization of Precursor Compounds in Synthesis

The primary and most logical precursor for the synthesis of this compound is 4-ethoxyphenol . This intermediate is commercially available but can also be synthesized from p-benzoquinone or hydroquinone. chemicalbook.com A reported method involves the reaction of p-benzoquinone with ethanol (B145695) in the presence of an acid catalyst like Amberlyst-15, which upon refluxing, yields 4-ethoxyphenol. chemicalbook.com

Other related substituted phenols serve as precursors to derivative compounds. For instance, 2-bromo-4-cyano-6-ethoxyphenol is a precursor for the synthesis of 2-Bromo-4-cyano-6-ethoxyphenyl acetate through a reaction with acetic anhydride. This highlights the role of the brominated ethoxyphenol core as a versatile building block in organic synthesis.

Novel Synthetic Routes and Reaction Optimizations

Research into new synthetic methods aims to improve the sustainability, safety, and efficiency of chemical reactions. Photocatalysis has emerged as a powerful tool in this regard.

Photocatalytic Bromination Techniques

Visible-light photoredox catalysis provides a mild and efficient alternative to traditional bromination methods. beilstein-journals.orgnih.gov This technique avoids the use of hazardous liquid bromine by generating the brominating species in situ. nih.gov A common system employs a ruthenium-based photocatalyst, such as Ru(bpy)₃Cl₂, and a bromine source like carbon tetrabromide (CBr₄) or lithium bromide (LiBr). beilstein-journals.orgresearchgate.net

The proposed mechanism involves the excitation of the Ru(II) catalyst by visible light (e.g., blue LEDs). nih.gov The excited catalyst is then oxidized by CBr₄ to a potent Ru(III) species, which in turn oxidizes bromide ions (Br⁻), also generated in the process, to produce bromine for the electrophilic substitution reaction. nih.gov

This method has been successfully applied to the bromination of various phenols and their protected derivatives. beilstein-journals.orgbeilstein-journals.org Studies on substrates analogous to 4-ethoxyphenol, such as 4-methoxyphenol, demonstrate high yields and excellent regioselectivity, affording the 2-bromo product exclusively. beilstein-journals.orgnih.gov The reaction conditions are typically mild, proceeding at room temperature in solvents like acetonitrile (B52724) and open to the air. beilstein-journals.org

Table 1: Photocatalytic Bromination of Phenol Analogues This table presents findings from studies on similar compounds, illustrating the efficacy of the photocatalytic method.

| Substrate | Catalyst (mol%) | Bromine Source | Solvent | Conditions | Product(s) | Yield (%) | Citation |

| 4-Methoxyphenol (TMS protected) | Ru(bpy)₃Cl₂ (5%) | CBr₄ | CH₃CN | Blue LEDs, 6h | 2-Bromo-4-methoxyphenol | 88 | beilstein-journals.org |

| 3-Methoxyphenol | Ru(bpy)₃Cl₂ (5%) | CBr₄ | CH₃CN | Blue LEDs, air | 2-Bromo-3-methoxyphenol & 4-Bromo-3-methoxyphenol | 40 (3:2 ratio) | beilstein-journals.org |

| 4-Chlorophenol (TMS protected) | Ru(bpy)₃Cl₂ (5%) | CBr₄ | CH₃CN | Blue LEDs, air | 2-Bromo-4-chlorophenol | 58 | beilstein-journals.org |

| Naphthalen-2-ol (TMS protected) | Ru(bpy)₃Cl₂ (5%) | CBr₄ | CH₃CN | Blue LEDs, air | 1-Bromo-naphthalen-2-ol | 88 | beilstein-journals.org |

Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. acs.orgdokumen.pub These principles focus on aspects such as atom economy, the use of safer solvents, and the reduction of derivatives and waste. acs.orgwhiterose.ac.uk

Key green chemistry principles applicable to the synthesis of this compound and its derivatives include:

Atom Economy This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. acs.org Synthetic methods should be designed to reduce waste at the atomic level. acs.org

Catalysis The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled, thus minimizing waste. acs.orgarabjchem.org

Reduction of Derivatives Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.org The use of specific enzymes can often circumvent the need for protecting groups. acs.org

Safer Solvents and Auxiliaries The use of hazardous solvents and separation agents should be avoided or replaced with safer alternatives. ntnu.no Research into unconventional solvents like ionic liquids is part of this effort. mdpi.com

Design for Energy Efficiency Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. rsc.org

For instance, the synthesis of honokiol (B1673403) analogs can be evaluated using mass-based metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) to assess their green credentials. whiterose.ac.uk The choice of reagents and reaction conditions, such as using ethanol and HCl in certain syntheses, can lead to significant improvements in the greenness of a process. whiterose.ac.uk

Synthesis of Key Derivatives and Structural Analogs of this compound

Schiff Base Compounds Derived from this compound and Related Phenols

Schiff bases are a class of organic compounds typically formed through the condensation of a primary amine with an aldehyde or ketone. jcsp.org.pkhilarispublisher.com While direct synthesis of Schiff bases from this compound is not extensively detailed in the provided results, the synthesis of Schiff bases from structurally related brominated and methoxy-substituted phenols is well-documented, providing a template for potential synthetic routes.

For example, the synthesis of (E)-2-[(4-bromo-2-methylphenylimino)methyl]-4-methylphenol involves the reaction of the corresponding aldehyde and aniline (B41778) in ethanol under reflux. bohrium.com Similarly, another study describes the synthesis of (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol by refluxing 2-hydroxy-5-methoxy benzaldehyde (B42025) and 2-bromo-3-methylaniline (B1268886) in ethanol. jcsp.org.pkjcsp.org.pk These reactions highlight a general and effective method for Schiff base formation.

The characterization of these compounds often involves techniques such as X-ray diffraction, UV-Vis spectroscopy, and computational studies to understand their structural and electronic properties. jcsp.org.pkbohrium.com

A general synthetic scheme for the formation of a Schiff base from a substituted phenol and an aniline is as follows:

| Reactant 1 | Reactant 2 | Product (Schiff Base) |

| Substituted Salicylaldehyde | Substituted Aniline | Substituted (E)-2-(((phenyl)imino)methyl)phenol |

| 2-Hydroxy-5-methoxybenzaldehyde | 2-Bromo-3-methylaniline | (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol jcsp.org.pkjcsp.org.pk |

| 2-Hydroxy-5-methylbenzaldehyde | 4-Bromo-2-methylaniline | (E)-2-[(4-bromo-2-methylphenylimino)methyl]-4-methylphenol bohrium.com |

Honokiol Analog Synthesis Employing this compound as a Building Block

This compound serves as a key starting material for the synthesis of certain honokiol analogs. mdpi.comresearchgate.net Honokiol, a neolignan, and its derivatives are of interest for their biological activities. nih.govresearchgate.net

The synthesis of a specific honokiol analog, 5-Ethoxy-4'-(2-fluoroethoxy)-2-hydroxy-1,1'-biphenyl (F-I), begins with this compound. mdpi.comresearchgate.net The synthetic sequence involves several steps:

Protection: The phenolic hydroxyl group of this compound is protected, for example, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) to form 2-bromo-4-ethoxyphenyl tert-butyl carbonate. mdpi.comresearchgate.net

Suzuki-Miyaura Cross-Coupling: The resulting aryl bromide is then coupled with an appropriate arylboronic acid derivative in a Suzuki-Miyaura reaction. mdpi.comresearchgate.net This is a key step in forming the biphenyl (B1667301) core structure of honokiol analogs. nih.gov

Further Modification and Deprotection: Subsequent steps may involve functional group interconversions, such as the introduction of a fluoroethoxy group, followed by deprotection of the hydroxyl group to yield the final honokiol analog. mdpi.comresearchgate.net

Preparation of Heterocyclic Systems Utilizing this compound Derivatives

While direct utilization of this compound for the synthesis of a wide range of heterocyclic systems is not extensively covered, its derivatives can serve as precursors for such syntheses. The bromo- and phenol functionalities are reactive handles for cyclization reactions.

For instance, derivatives of 4-bromophenyl-thiazol-2-amine have been synthesized. nih.gov This synthesis involves the initial reaction of a p-bromoacetophenone with thiourea (B124793) to form the thiazole (B1198619) ring. nih.gov This indicates that bromo-substituted phenolic compounds can be precursors to brominated acetophenones, which can then be used to construct heterocyclic rings like thiazole. nih.gov

The synthesis of thiophene (B33073) derivatives, another important class of heterocycles, can be achieved through the cyclization of functionalized alkynes. mdpi.com It is conceivable that this compound could be modified to introduce an alkyne functionality, which could then undergo cyclization to form a thiophene ring.

Furthermore, amino-pyrimidine derivatives have been synthesized from bis-chalcones and guanidine (B92328) nitrate. rjptonline.org Chalcones are typically prepared by the condensation of an aldehyde and a ketone. A derivative of this compound could potentially be converted into a suitable aldehyde or ketone for this purpose.

Functional Group Interconversions and Transformations

The functional groups present in this compound, namely the phenol, ether, and bromo groups, can undergo various interconversions and transformations to create a diverse range of derivatives.

Phenolic Hydroxyl Group: This group can be converted to an ether or an ester. vanderbilt.edu It can also be protected, as seen in the synthesis of honokiol analogs where it is converted to a tert-butyl carbonate. mdpi.comresearchgate.net

Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and can be replaced by other functional groups. vanderbilt.edu It is also a key component in cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govmdpi.comresearchgate.net

Ether Group: The ethoxy group is generally stable, but ether cleavage can be performed under specific conditions. rsc.org

A specific example of functional group interconversion is the conversion of a hydroxyl group to a halide. vanderbilt.edu For instance, a phenol can be converted to a tosylate, which is a very good leaving group and can be subsequently displaced by a halide. vanderbilt.edu

The following table summarizes some potential functional group interconversions for this compound:

| Starting Functional Group | Reagents/Reaction Type | Resulting Functional Group |

| Phenolic -OH | Alkyl halide, base | Ether |

| Phenolic -OH | Acyl chloride, base | Ester |

| Phenolic -OH | Boc₂O, DMAP | tert-butyl carbonate mdpi.comresearchgate.net |

| Bromo (-Br) | Arylboronic acid, Pd catalyst | Biaryl (Suzuki-Miyaura) mdpi.comresearchgate.net |

| Bromo (-Br) | NaN₃ | Azide researchgate.net |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Ethoxyphenol and Its Congeners

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a unique "fingerprint" of a molecule by probing the discrete vibrational energy levels of its constituent bonds and functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups within a molecule. For 2-Bromo-4-ethoxyphenol, the spectrum is characterized by distinct absorption bands corresponding to the hydroxyl, ether, and aromatic moieties, as well as the carbon-bromine bond. While the specific spectrum for this compound is not widely published, a detailed analysis can be constructed from its structural components and data from congeners like 4-ethoxyphenol (B1293792) and p-bromophenol. nih.govacs.org

The most prominent feature in the FT-IR spectrum is the O-H stretching vibration of the phenolic group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations are also clearly discernible; aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group (-CH₂ and -CH₃) are found in the 2850-3000 cm⁻¹ range.

The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of structural information. Aromatic C=C stretching vibrations are expected to produce a series of sharp bands between 1450 cm⁻¹ and 1600 cm⁻¹. The C-O stretching vibrations are particularly important for this molecule. The aryl C-O stretch of the phenolic hydroxyl group is typically observed around 1200-1260 cm⁻¹, while the aryl-alkyl ether C-O-C linkage gives rise to a strong, characteristic asymmetric stretch near 1240 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. nist.gov The presence of bromine on the aromatic ring introduces a C-Br stretching vibration, which is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 1: Predicted FT-IR Characteristic Group Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂CH₃ | 2850 - 3000 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong (multiple bands) |

| C-O Stretch (Phenol) | Ar-OH | 1200 - 1260 | Strong |

| C-O-C Asymmetric Stretch | Ar-O-CH₂ | ~1240 | Strong |

| C-O-C Symmetric Stretch | O-CH₂-CH₃ | ~1040 | Strong |

This table is generated based on established group frequency correlations and data from related compounds.

Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. While FT-IR is particularly sensitive to polar bonds like O-H and C-O, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, the symmetric "breathing" mode of the benzene (B151609) ring, which is often weak in the IR spectrum, would be expected to produce a strong, sharp signal in the Raman spectrum around 1000 cm⁻¹. The aromatic C=C stretching vibrations also give rise to strong Raman bands. The C-Br bond, being highly polarizable, is also expected to show a distinct Raman signal. This technique is particularly useful for studying the skeletal vibrations of the aromatic ring and the carbon-halogen bond, providing a more complete vibrational profile when used in conjunction with FT-IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the structure of this compound.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the phenolic proton, the three aromatic protons, and the five protons of the ethoxy group. While direct spectral data for this compound is scarce, data from its protected derivative, 2-Bromo-4-ethoxyphenyl tert-butyl carbonate, and its close congener, 2-Bromo-4-methoxyphenol, provide excellent references for chemical shift assignments. nih.govbeilstein-journals.org

The ethoxy group protons appear in the upfield region. The methyl protons (-CH₃) are expected as a triplet around δ 1.4 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂) are expected as a quartet around δ 4.0 ppm, coupled to the methyl protons. The phenolic hydroxyl proton (-OH) would typically appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is often found in the δ 5.0-6.0 ppm range.

The aromatic region will display signals for the three protons on the substituted ring. The proton at C3 (H-3), positioned between the bromo and hydroxyl groups, is expected to be a doublet. The proton at C5 (H-5), situated between the ethoxy group and a hydrogen, is expected to be a doublet of doublets. The proton at C6 (H-6), adjacent to the hydroxyl group, is expected to be a doublet. Based on data for 2-Bromo-4-methoxyphenol, the aromatic signals would likely appear in the δ 6.7-7.1 ppm range. beilstein-journals.org

Table 2: ¹H NMR Spectral Data of 2-Bromo-4-methoxyphenol (Congener)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (d) | 7.01 | d | 2.88 |

| Aromatic H (d) | 6.94 | d | 8.91 |

| Aromatic H (dd) | 6.78 | dd | 2.91, 2.88 |

| Phenolic OH | 5.23 | s | - |

| Methoxy (B1213986) (-OCH₃) | 3.75 | s | - |

Data obtained in CDCl₃ at 400 MHz. Source: beilstein-journals.org

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected. Assignments can be confidently predicted by comparison with congeners such as 2-Bromo-4-methoxyphenol and the derivative 2-Bromo-4-ethoxyphenyl tert-butyl carbonate. nih.govbeilstein-journals.org

The aliphatic carbons of the ethoxy group will appear most upfield: the methyl carbon (-CH₃) around δ 15 ppm and the methylene carbon (-OCH₂) around δ 64 ppm. The six aromatic carbons will have shifts between δ 110 and δ 160 ppm. The carbon bearing the bromine (C-2) is expected to be found significantly upfield relative to an unsubstituted carbon due to the heavy atom effect, likely around δ 110-115 ppm. The carbons bonded to the oxygen atoms (C-1 and C-4) will be the most downfield, appearing in the δ 140-160 ppm range. The remaining aromatic carbons (C-3, C-5, C-6) will resonate at intermediate chemical shifts.

Table 3: ¹³C NMR Spectral Data of 2-Bromo-4-methoxyphenol (Congener)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-O (Aromatic) | 153.83 |

| C-O (Aromatic) | 146.53 |

| CH (Aromatic) | 116.85 |

| CH (Aromatic) | 116.33 |

| CH (Aromatic) | 115.35 |

| C-Br (Aromatic) | 109.92 |

| Methoxy (-OCH₃) | 55.99 |

Data obtained in CDCl₃ at 100 MHz. Source: beilstein-journals.org

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, or UV-Vis spectroscopy, probes the electronic transitions within a molecule. The absorption of UV light by this compound is governed by the π → π* transitions of the electrons in the substituted benzene ring chromophore. The hydroxyl (-OH), ethoxy (-OC₂H₅), and bromo (-Br) substituents all act as auxochromes, modifying the absorption profile compared to unsubstituted benzene.

Benzene exhibits two primary absorption bands, a strong E₂-band near 204 nm and a weaker, fine-structured B-band around 254 nm. The presence of the electron-donating -OH and -OC₂H₅ groups, which possess non-bonding electrons, causes a bathochromic (red) shift in these absorption maxima. This is due to the extension of the conjugated system through resonance. The bromine atom also typically induces a red shift. Therefore, this compound is expected to exhibit its primary absorption bands at wavelengths longer than 254 nm, likely in the 270-290 nm range, with the exact λₘₐₓ depending on the solvent used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org For aromatic compounds like this compound, the absorption of this radiation promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org

The electronic structure of this compound, featuring a benzene ring substituted with hydroxyl (-OH), ethoxy (-OCH2CH3), and bromine (-Br) groups, gives rise to characteristic electronic transitions. The primary transitions observed in such molecules are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). youtube.comcutm.ac.in

π → π* Transitions : These transitions involve the excitation of electrons from the π bonding orbitals of the aromatic ring to the corresponding π* antibonding orbitals. youtube.com They are typically characterized by high molar absorptivity (ε) values and are responsible for the strong absorption bands in the UV region. cutm.ac.in For phenol (B47542) and its derivatives, these transitions are often observed as primary and secondary bands.

n → π* Transitions : These transitions arise from the excitation of non-bonding electrons (lone pairs) on the oxygen atoms of the hydroxyl and ethoxy groups, and the bromine atom, to the π* antibonding orbitals of the aromatic ring. youtube.com Compared to π → π* transitions, n → π* transitions are of lower energy, thus appearing at longer wavelengths, and have a much lower intensity. youtube.comcutm.ac.in

The substitution pattern on the phenol ring significantly influences the energy and intensity of these transitions. Auxochromes, such as the -OH and -OCH2CH3 groups, possess non-bonding electrons and can modify the absorption characteristics of the primary chromophore (the benzene ring). slideshare.netslideshare.net These groups can increase the wavelength and intensity of the absorption bands. slideshare.net

Table 1: Typical Electronic Transitions in Phenolic Compounds

| Transition Type | Description | Typical Wavelength Range | Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | ~200-280 nm | High (1,000 - 50,000 L mol⁻¹ cm⁻¹) |

| n → π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. | >280 nm | Low (10 - 1,000 L mol⁻¹ cm⁻¹) |

Solvatochromism Studies in Related Compounds

Solvatochromism is the phenomenon where the absorption spectrum of a compound changes in response to the polarity of the solvent in which it is dissolved. wikipedia.org This effect arises from differential solvation of the molecule's ground and excited electronic states, which alters the energy gap between them. wikipedia.org Studying solvatochromism provides valuable information about the nature of a molecule's electronic states and its interactions with the surrounding medium. acs.orgresearchgate.net

The spectral shifts can be categorized as:

Bathochromic Shift (Red Shift) : A shift to a longer wavelength, which occurs when an increase in solvent polarity stabilizes the excited state more than the ground state. This is common for π → π* transitions where the excited state is often more polar. wikipedia.org

Hypsochromic Shift (Blue Shift) : A shift to a shorter wavelength, typically seen when an increase in solvent polarity stabilizes the ground state more than the excited state. wikipedia.org This is often observed for n → π* transitions, as the non-bonding electrons of the ground state can engage in hydrogen bonding with polar protic solvents, lowering their energy.

For phenolic compounds, the hydroxyl group is capable of acting as a hydrogen bond donor, leading to specific interactions with protic solvents like water or methanol. These interactions can significantly influence the position of the absorption bands. researchgate.net In related substituted phenols, changes in solvent polarity have been shown to induce noticeable shifts in their UV-Vis spectra, demonstrating the sensitivity of their electronic structure to the local environment. acs.orgresearchgate.net For a molecule like this compound, one would expect its UV-Vis spectrum to exhibit shifts when measured in a series of solvents with varying polarities, from non-polar (e.g., hexane) to polar aprotic (e.g., acetone) and polar protic (e.g., ethanol).

Table 2: Expected Solvatochromic Shifts for Phenolic Compounds

| Transition Type | Solvent Polarity Increase | Observed Shift | Reason |

|---|---|---|---|

| π → π | Increasing | Bathochromic (Red) | Stabilization of the more polar excited state. |

| n → π | Increasing (protic solvents) | Hypsochromic (Blue) | Stabilization of ground state lone-pair electrons via hydrogen bonding. |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, thereby defining the exact molecular geometry. researchgate.net

For a molecule like this compound, SCXRD analysis would reveal:

Bond Lengths : The precise distances between bonded atoms, such as C-C bonds within the aromatic ring, the C-O and O-H bonds of the hydroxyl group, the C-O-C linkage of the ethoxy group, and the C-Br bond.

Bond Angles : The angles formed by three connected atoms, which define the geometry around each atom (e.g., C-C-C angles in the ring, C-O-H angle).

Torsion (Dihedral) Angles : These angles describe the conformation of the molecule, such as the orientation of the hydroxyl and ethoxy groups relative to the plane of the benzene ring. In substituted phenols, the planarity of the molecule can be influenced by the nature and position of the substituents. researchgate.net

Studies on structurally similar compounds, such as other substituted bromophenols, provide expected values for these geometric parameters. For instance, the C-Br bond length and the various bond angles within the aromatic ring are well-documented for a range of related molecules. researchgate.net

Table 3: Typical Molecular Geometry Parameters for Substituted Phenols from SCXRD

| Parameter | Description | Typical Value (Å or °) |

|---|---|---|

| C-C (aromatic) | Carbon-carbon bond length in the benzene ring | ~1.39 Å |

| C-O (phenolic) | Carbon-oxygen bond length of the hydroxyl group | ~1.36 Å |

| C-Br | Carbon-bromine bond length | ~1.90 Å |

| C-C-C (aromatic) | Internal bond angle of the benzene ring | ~120° |

| C-O-H | Bond angle of the hydroxyl group | ~109° |

Analysis of Intramolecular and Intermolecular Interactions

The arrangement of molecules in the solid state is governed by a network of non-covalent interactions. SCXRD not only determines the geometry of a single molecule but also reveals how multiple molecules interact with each other in the crystal lattice. mdpi.com

For this compound, the key interactions would include:

Intermolecular Hydrogen Bonding : The phenolic hydroxyl group is a strong hydrogen bond donor. It is expected to form O-H···O hydrogen bonds with the hydroxyl or ethoxy oxygen atoms of neighboring molecules. This is a dominant interaction in the crystal structures of most phenols.

Halogen Bonding : The bromine atom can act as an electrophilic region (a halogen bond donor) and interact with a nucleophilic region (like the oxygen atom) on an adjacent molecule. This directional interaction, denoted as C-Br···O, can play a significant role in organizing the crystal structure. acs.orgnih.gov

π–π Stacking : The aromatic rings of adjacent molecules can stack on top of each other, driven by electrostatic and van der Waals forces.

Intramolecular Interactions : While less likely to be dominant in this specific molecule, intramolecular hydrogen bonds can occur in some ortho-substituted phenols (e.g., between an ortho-hydroxyl and a carbonyl group). researchgate.netbeilstein-journals.org In this compound, the primary interactions are expected to be intermolecular.

Crystal Packing and Supramolecular Assembly

The combination of the intermolecular forces described above leads to the formation of a specific three-dimensional crystal packing arrangement, often referred to as a supramolecular assembly. mdpi.com The nature of these assemblies is highly dependent on the functional groups present.

Thermal Analysis Techniques

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide critical information about its thermal stability and phase behavior. iitk.ac.intainstruments.com

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as it is heated over time. iitk.ac.in A TGA thermogram for this compound would show the temperature at which the compound begins to decompose. Studies on other brominated flame retardants and brominated phenols show that thermal degradation often proceeds via the homolytic scission of the C-Br bond, followed by further decomposition of the organic structure. researchgate.netmurdoch.edu.au The TGA curve would indicate the onset temperature of decomposition and the percentage of mass lost at various stages, providing a measure of the compound's thermal stability. researchgate.netcetjournal.it

Differential Scanning Calorimetry (DSC) : DSC measures the difference in heat flow between a sample and a reference as a function of temperature. iitk.ac.in This technique is used to detect thermal events such as melting, crystallization, and solid-solid transitions. A DSC scan of this compound would show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this peak are characteristic properties of the compound.

Table 4: Information from Thermal Analysis Techniques

| Technique | Property Measured | Information Obtained for this compound |

|---|---|---|

| TGA | Mass vs. Temperature | Decomposition temperature, thermal stability, degradation profile. |

| DSC | Heat Flow vs. Temperature | Melting point, enthalpy of fusion, phase transitions. |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition profile of a material. taylorandfrancis.comresearchgate.net For a compound like this compound, a TGA scan would reveal the temperatures at which significant weight loss occurs, indicating decomposition.

The thermal degradation of phenolic compounds typically involves the cleavage of substituent groups and the eventual breakdown of the aromatic ring at higher temperatures. uobasrah.edu.iq In the case of this compound, the decomposition process would likely initiate with the loss of the ethoxy and bromo groups. The presence of the bromine atom might influence the decomposition pathway, potentially leading to the formation of hydrogen bromide as a volatile product. dtic.mil

A hypothetical TGA thermogram for this compound would likely show a multi-stage decomposition pattern. The initial weight loss could be attributed to the volatilization of any residual solvent or moisture. Subsequent, more significant weight loss stages would correspond to the primary decomposition of the molecule.

Hypothetical TGA Data for this compound:

| Temperature Range (°C) | Weight Loss (%) | Postulated Decomposition Event |

| 50 - 150 | ~1-2% | Loss of adsorbed water/solvent |

| 180 - 250 | ~35-45% | Initial decomposition: Loss of ethoxy group and/or bromine |

| 250 - 400 | ~20-30% | Further degradation of the phenolic ring |

| > 400 | - | Formation of a stable char residue |

Note: This data is hypothetical and intended for illustrative purposes, based on the general thermal behavior of substituted phenols.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. nih.gov DTA curves provide information about physical and chemical changes that are accompanied by a change in enthalpy, such as melting, crystallization, and decomposition.

For this compound, the DTA curve would be expected to show an endothermic peak corresponding to its melting point. The melting point for the related compound 4-ethoxyphenol is in the range of 64-67°C. thermofisher.com The presence of the bromine atom in this compound would likely alter this melting point.

Following the melting, at higher temperatures, exothermic peaks would be expected, corresponding to the decomposition processes. These exothermic events are associated with the energy released during the breaking of chemical bonds and the formation of more stable, smaller molecules. The DTA data would complement the TGA findings by indicating the thermal nature (endothermic or exothermic) of the observed weight loss events.

Hypothetical DTA Data for this compound:

| Temperature (°C) | Peak Type | Associated Event |

| ~70 - 80 | Endothermic | Melting |

| ~220 - 280 | Exothermic | Onset of decomposition |

| ~350 - 450 | Broad Exothermic | Major decomposition and char formation |

Note: This data is hypothetical and intended for illustrative purposes, based on the general thermal behavior of substituted phenols.

The combination of TGA and DTA provides a comprehensive understanding of the thermal stability and decomposition kinetics of a compound. While specific experimental data for this compound is needed for a definitive characterization, the analysis of its structural congeners provides a solid framework for predicting its thermal behavior.

Reactivity and Reaction Mechanisms of 2 Bromo 4 Ethoxyphenol in Organic Transformations

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a primary class of reactions for benzene (B151609) derivatives. masterorganicchemistry.com The rate and regioselectivity of these reactions on 2-Bromo-4-ethoxyphenol are determined by the electronic effects of its substituents. libretexts.org

The position of an incoming electrophile on the aromatic ring is directed by the existing substituents. Substituents are broadly classified as either activating or deactivating and are further characterized by their directing effects (ortho-, para-, or meta-). masterorganicchemistry.com

Hydroxyl (-OH) and Ethoxy (-OC2H5) Groups: Both the hydroxyl and ethoxy groups are powerful activating groups. masterorganicchemistry.com They donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack. youtube.com This increase in electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. edubull.com Their resonance effects direct incoming electrophiles to the positions ortho and para to themselves. youtube.com

Bromo (-Br) Group: Halogens like bromine are a unique case. They are deactivating due to their inductive effect, where the electronegative halogen atom withdraws electron density from the ring, making it less reactive. masterorganicchemistry.com However, they are ortho-, para-directing because their lone pairs can donate electron density through resonance, which helps to stabilize the carbocation intermediate when the attack occurs at these positions. edubull.com

In this compound, the directing effects of the potent activating hydroxyl and ethoxy groups dominate. The positions on the ring are numbered starting from the carbon bearing the hydroxyl group as C1. The most activated positions for a subsequent electrophilic attack are C3, C5, and C6, which are ortho or para to the activating groups. Since the powerful -OH and -OEt groups cooperatively activate the C3 and C5 positions, these sites are highly susceptible to electrophilic attack.

| Substituent | Position | Electronic Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| -OH (Hydroxyl) | 1 | +R >> -I (Resonance donation >> Inductive withdrawal) | Strongly Activating | Ortho, Para |

| -Br (Bromo) | 2 | -I > +R (Inductive withdrawal > Resonance donation) | Deactivating | Ortho, Para |

| -OC2H5 (Ethoxy) | 4 | +R >> -I (Resonance donation >> Inductive withdrawal) | Strongly Activating | Ortho, Para |

The synthesis of this compound is itself an example of an electrophilic aromatic substitution reaction, specifically the bromination of the precursor, 4-ethoxyphenol (B1293792). Due to the high reactivity of phenols, direct bromination with molecular bromine (Br2) can often lead to polysubstitution. youtube.com Therefore, controlled, regioselective methods are required to obtain the desired monosubstituted product.

One effective method involves the use of hydrogen bromide (HBr) in the presence of an oxidizing agent. Research has shown that using HBr with a sterically hindered sulfoxide (B87167) as an oxidant provides high regioselectivity for the bromination of phenols. ccspublishing.org.cn The reaction proceeds through the in-situ generation of an electrophilic bromine species. The steric hindrance of the sulfoxide catalyst plays a crucial role in directing the bromination to the less sterically hindered position on the phenol (B47542) ring. ccspublishing.org.cn For 4-ethoxyphenol, the positions ortho to the hydroxyl group are electronically activated and available for substitution.

A study on the regioselective bromination of phenol using HBr and various sulfoxide surrogates demonstrated that sterically hindered sulfoxides significantly favor the formation of the para-brominated product. ccspublishing.org.cn However, the principles can be applied to achieve ortho-bromination of a para-substituted phenol like 4-ethoxyphenol. The choice of catalyst and reaction conditions is critical for controlling the reaction's outcome.

| Oxidant / Catalyst System | Solvent | Key Feature | Typical Selectivity on Phenol | Reference |

|---|---|---|---|---|

| HBr / DMSO | DMSO | Simple, but moderate selectivity. | 72/28 (para/ortho) | ccspublishing.org.cn |

| HBr / Di-benzyl sulfoxide | DCE | High selectivity due to steric hindrance. | 98/2 (para/ortho) | ccspublishing.org.cn |

| HBr / Di-4-chlorophenyl sulfoxide | DCE | High yield and high selectivity. | 97/3 (para/ortho) | ccspublishing.org.cn |

| Br2 | CS2 (low temperature) | Classic method to control reactivity. | Favors mono-substitution (para major) | youtube.com |

Data in the table pertains to the bromination of unsubstituted phenol and illustrates the principle of regiocontrol.

Nucleophilic Substitution Reactions

Nucleophilic substitution involves the replacement of a leaving group by a nucleophile. mhmedical.com In the context of this compound, the focus is on the reactivity of the bromine atom as a potential leaving group.

Aryl halides, such as this compound, are characteristically unreactive towards nucleophilic substitution reactions under standard conditions. edubull.comyoutube.com This low reactivity is attributed to several factors:

Partial Double-Bond Character: Resonance donation from the lone pairs of the bromine atom into the benzene ring gives the carbon-bromine (C-Br) bond partial double-bond character. This makes the bond stronger and shorter than a typical single bond, requiring more energy to break. edubull.com

Hybridization of Carbon: The carbon atom bonded to the bromine is sp2 hybridized. Compared to an sp3 hybridized carbon in an alkyl halide, an sp2 carbon is more electronegative, holding the bonding electrons more tightly and making it a less favorable site for nucleophilic attack.

Aromaticity: A standard SN1 or SN2 mechanism is highly unfavorable. An SN1 reaction would require the formation of a very unstable aryl cation. An SN2 reaction would require a backside attack, which is sterically impossible in a planar aromatic ring.

Instability of the Intermediate: The primary mechanism for nucleophilic substitution on an aromatic ring is the nucleophilic aromatic substitution (SNAr) mechanism, which involves the formation of a negatively charged intermediate called a Meisenheimer complex. This process temporarily disrupts the ring's aromaticity, which is energetically costly.

For the SNAr mechanism to proceed, the aromatic ring must be "activated" towards nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group. These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

The substituents on the this compound ring—the hydroxyl (-OH) and ethoxy (-OC2H5) groups—are strong electron-donating groups (EDGs). masterorganicchemistry.com Instead of withdrawing electron density and stabilizing a negative charge, they donate electron density, making the ring more electron-rich. This increased electron density repels incoming nucleophiles, thereby deactivating the ring towards nucleophilic substitution. Consequently, the presence of the -OH and -OEt groups makes the C-Br bond in this compound even less susceptible to cleavage by a nucleophile.

Reactions Involving Ether Cleavage and Functional Group Modification

The chemical structure of this compound contains three primary functional groups that can undergo modification: the phenolic hydroxyl group, the ethoxy group, and the bromine substituent.

The ethoxy group, an aryl alkyl ether, is susceptible to cleavage under strongly acidic conditions. libretexts.org This reaction is a common and general transformation for ethers. openstax.org Treatment of this compound with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures results in the cleavage of the C-O bond of the ether. libretexts.orglibretexts.org The mechanism for aryl alkyl ethers proceeds via an Sₙ2 pathway. masterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, converting the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.com The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the less sterically hindered carbon of the protonated ether—in this case, the ethyl group. openstax.org This attack does not occur at the sp²-hybridized aromatic carbon. masterorganicchemistry.com Consequently, the products of this reaction are 2-bromo-1,4-dihydroxybenzene (also known as 2-bromohydroquinone) and the corresponding ethyl halide (bromoethane or iodoethane). libretexts.org

Other functional group modifications can also be envisioned:

Phenolic Hydroxyl Group: The -OH group can be acylated to form esters or alkylated to form different ethers.

Bromine Substituent: The carbon-bromine bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This makes the bromine atom a versatile handle for further molecular elaboration.

General Principles of Chemical Reactivity and Selectivity

The reactivity of this compound is governed by fundamental principles of organic chemistry that dictate the outcome of its reactions.

Kinetic versus Thermodynamic Control

The concepts of kinetic and thermodynamic control are crucial when a reaction can yield two or more different products through competing pathways. wikipedia.org

Kinetic Control: Under conditions of kinetic control (typically lower temperatures, shorter reaction times), the major product is the one that is formed the fastest. libretexts.org This product, known as the kinetic product, results from the reaction pathway with the lowest activation energy. masterorganicchemistry.comjackwestin.com

Thermodynamic Control: Under conditions of thermodynamic control (typically higher temperatures, longer reaction times, or reversible conditions), the reaction is allowed to reach equilibrium. The major product will be the most stable one, regardless of how fast it is formed. libretexts.org This is called the thermodynamic product. masterorganicchemistry.comjackwestin.com

A classic example is the sulfonation of phenols, where the ortho-substituted product is often the kinetic product, while the more stable para-substituted product is the thermodynamic product. In the context of this compound, the nucleophilic addition to its derived benzyne (B1209423) intermediate could potentially be subject to these principles. The formation of two different regioisomers could depend on the reaction temperature, with one isomer forming faster (kinetic) and the other being more stable (thermodynamic).

Solvent Effects on Reaction Outcomes

The choice of solvent can profoundly impact the rate, yield, and even the mechanism of a chemical reaction. Solvents can stabilize or destabilize reactants, intermediates, and transition states.

Polar vs. Nonpolar Solvents: In reactions involving charged intermediates, such as the arenium ion in electrophilic aromatic substitution, polar solvents can stabilize the charged species, thereby accelerating the reaction. quora.com For nucleophilic substitution reactions, polar protic solvents (e.g., water, ethanol) are effective at solvating both cations and anions and are ideal for Sₙ1 reactions. Polar aprotic solvents (e.g., acetone, DMSO) solvate cations well but leave anions relatively unsolvated, which can enhance the reactivity of nucleophiles, favoring Sₙ2 reactions.

Specific Solvent Effects: Some reactions show dramatic rate enhancements in specific solvents. For example, Diels-Alder reactions are often significantly faster in polar organic solvents or even water. wikipedia.org This acceleration is attributed to factors like hydrophobic packing of reactants and stabilization of the transition state through hydrogen bonding. wikipedia.org The acid-catalyzed cleavage of the ether in this compound, which proceeds through a protonated intermediate, is facilitated by polar protic solvents that can support the ionic species involved.

Substituent Effects on Reactivity (Electronic and Steric)

Electronic Effects: The reactivity of a benzene ring towards electrophilic substitution is influenced by the electron-donating or electron-withdrawing nature of its substituents. lumenlearning.com

-OH and -OEt groups: Both the hydroxyl and ethoxy groups are powerful activating groups. lumenlearning.com They exert a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of oxygen, but this is overwhelmingly surpassed by their strong electron-donating resonance effect (+M), where a lone pair of electrons from the oxygen atom is delocalized into the aromatic ring. youtube.com This significantly increases the electron density of the ring, particularly at the ortho and para positions, making it much more reactive than benzene towards electrophiles. lumenlearning.comquora.com

Steric Effects: The physical size of substituents can hinder the approach of reagents to a nearby reaction site. researchgate.net In this compound, the bromine atom at the C2 position is adjacent to the hydroxyl group. This creates steric hindrance that can influence reactions at the hydroxyl group or electrophilic substitution at the C3 position. Studies on the bromination of substituted phenols have shown that steric hindrance near the hydroxyl group can lead to a decrease in reaction yields. rsc.org

Applications of 2 Bromo 4 Ethoxyphenol and Its Derivatives in Chemical Science and Technology

Role as a Versatile Intermediate in Organic Synthesis

The utility of 2-Bromo-4-ethoxyphenol in organic synthesis is primarily demonstrated through its role as a foundational chemical building block. While it can be used in various reactions, its most significant application lies in its conversion to more complex intermediates, which are then used in multistep synthetic pathways. This initial transformation unlocks its potential for creating sophisticated molecular architectures.

Building Block for Complex Organic Molecules

This compound serves as a key starting material for producing more elaborate building blocks, most notably substituted salicylaldehydes. A critical transformation is the ortho-formylation of the phenol (B47542), which introduces an aldehyde group (-CHO) onto the ring adjacent to the hydroxyl group. This is commonly achieved through methods like the Reimer-Tiemann reaction, which uses chloroform (B151607) and a strong base to generate a dichlorocarbene (B158193) species that reacts with the activated phenoxide ring.

This formylation converts this compound into 5-bromo-3-ethoxy-2-hydroxybenzaldehyde (B3034633). This aldehyde is a significantly more versatile building block, as the newly introduced formyl group provides a reactive handle for a wide range of subsequent chemical reactions, including condensations and carbon-carbon bond-forming reactions, enabling the construction of highly functionalized and complex organic molecules.

Precursor for Advanced Pharmaceutical Intermediates

The chemical intermediates derived from this compound are instrumental in the synthesis of compounds with potential therapeutic applications. The aldehyde derivative, 5-bromo-3-ethoxy-2-hydroxybenzaldehyde, is a direct precursor to a class of compounds known as Schiff bases, which are formed through its condensation with primary amines. These Schiff bases can then act as ligands to form stable complexes with various transition metal ions.

Research has shown that metal complexes incorporating Schiff base ligands derived from bromo- and alkoxy-substituted salicylaldehydes exhibit significant biological activities. For instance, complexes of manganese(II), iron(III), and chromium(III) with such ligands have been investigated for their anticancer and antimicrobial properties. Therefore, this compound is a valuable precursor for creating advanced pharmaceutical intermediates, as it initiates the synthetic pathway toward these biologically active metal complexes.

Development of New Materials and Functional Molecules

Derivatives of this compound are foundational to the development of new materials, particularly in the fields of coordination chemistry and smart materials. The ability to synthesize Schiff base ligands from this precursor opens avenues for creating functional molecules with tunable electronic and optical properties.

Synthesis of Schiff Base Ligands for Coordination Chemistry

Schiff bases are a class of organic compounds containing a carbon-nitrogen double bond (imine) and are widely used as ligands in coordination chemistry due to their ability to form stable complexes with metal ions. The derivative of this compound, 5-bromo-3-ethoxy-2-hydroxybenzaldehyde, is an ideal precursor for synthesizing such ligands.

The synthesis involves a condensation reaction between the aldehyde and a primary amine. For example, refluxing 5-bromo-3-ethoxy-2-hydroxybenzaldehyde with 2-methoxyaniline in an ethanol (B145695) solution yields the corresponding Schiff base, (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol. In this ligand, the phenolic oxygen and the imine nitrogen atoms act as coordination sites, allowing the molecule to bind effectively to a metal center. The bromo and ethoxy substituents remain on the molecular framework, influencing the electronic properties and solubility of both the ligand and its resulting metal complexes.

| Reactant 1 | Reactant 2 | Reaction Type | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 5-bromo-3-ethoxy-2-hydroxybenzaldehyde | 2-methoxyaniline | Condensation | Reflux in ethanol | (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol |

Application in Liquid Crystal Research (Related Analogs)

While this compound itself is not a liquid crystal, its structural motifs are relevant to the design of liquid crystalline materials, particularly those based on Schiff base analogs. Thermotropic liquid crystals are typically composed of molecules with a rigid core and flexible terminal chains. Schiff bases provide a rigid linking group that maintains molecular linearity, which is conducive to the formation of mesophases.

In related homologous series of Schiff base esters, the length of a terminal alkoxy chain significantly influences the liquid crystal properties. For instance, in one series, compounds with shorter methoxy (B1213986) and ethoxy chains were non-mesogenic, while those with longer alkyl chains (C3 to C8) exhibited enantiotropic nematic and smectic phases. The presence of substituents like bromo and ethoxy groups on the aromatic core, as found in derivatives of this compound, modulates intermolecular interactions and molecular polarizability, which are critical factors in determining the stability and temperature range of these liquid crystalline phases.

| Terminal Alkoxy Group | Observed Mesophase | Reference |

|---|---|---|

| Methoxy (C1) | Non-mesogenic | |

| Ethoxy (C2) | Non-mesogenic | |

| Propoxy (C3) to Hexoxy (C6) | Nematic | |

| Heptoxy (C7) and Octoxy (C8) | Smectic |

Photochromic and Thermochromic Materials Research (Related Analogs)

Schiff bases derived from salicylaldehydes are a well-known class of materials that can exhibit photochromism and thermochromism—a reversible change in color upon exposure to light or heat, respectively. This behavior is often attributed to a reversible intramolecular proton transfer, leading to a tautomeric equilibrium between the enol-imine form and the keto-amine form.

Analogs derived from precursors like this compound fit this structural template. Research on (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol, a compound with a similar substitution pattern, confirms that it is photochromic and exists in the phenol-imine tautomeric form, stabilized by a strong intramolecular hydrogen bond. The electronic properties conferred by the bromo and ethoxy substituents can influence the energy barrier of the proton transfer process and the stability of the different tautomeric states, thereby tuning the chromic properties of the material. This makes derivatives of this compound promising candidates for the development of novel light- and temperature-sensitive materials.

Corrosion Inhibition Studies (Related Analogs)

While specific corrosion inhibition studies on this compound are not extensively documented in publicly available literature, research on analogous phenolic compounds provides valuable insights into the potential protective properties of this class of molecules. The structural features of phenols, such as the aromatic ring and the hydroxyl group, enable them to adsorb onto metal surfaces, thereby forming a protective barrier against corrosive media. The efficiency of this inhibition is often influenced by the nature and position of other substituents on the phenol ring.

Investigations into the corrosion inhibition of mild steel in acidic environments have been carried out using various phenol derivatives. These studies help in understanding how different functional groups and their placement on the aromatic ring affect the inhibition efficiency.

A comparative study on the inhibition effects of phenol and its methylated analogs, m-cresol (B1676322) and p-cresol (B1678582), on the corrosion of mild steel in 0.5 M H₂SO₄ provides a clear example of these structural effects. The inhibition efficiency of these compounds was observed to be dependent on their concentration.

Research Findings:

The study revealed a distinct trend in inhibition efficiency among the tested phenols. At similar concentrations, p-cresol consistently exhibited the highest inhibition efficiency, followed by m-cresol, and then phenol. This suggests that the presence and position of the methyl group on the phenol ring play a significant role in enhancing the corrosion protection capabilities. The general trend observed for inhibition efficiency was: p-cresol > m-cresol > phenol. asianpubs.org

The data from the weight loss measurements in 0.5 M H₂SO₄ are summarized in the tables below, illustrating the inhibition efficiency (IE) for each compound at various concentrations.

Inhibition Efficiency of Phenol on Mild Steel in 0.5 M H₂SO₄

| Inhibitor Concentration (ppm) | Inhibition Efficiency (IE %) |

| 10 | 10.32 |

| 20 | 13.67 |

| 30 | 15.11 |

| 40 | 26.80 |

| 50 | 50.47 |

| 100 | 62.46 |

| 200 | 66.02 |

Inhibition Efficiency of m-Cresol on Mild Steel in 0.5 M H₂SO₄

| Inhibitor Concentration (ppm) | Inhibition Efficiency (IE %) |

| 10 | 11.02 |

| 20 | 13.77 |

| 30 | 17.35 |

| 40 | 12.50 |

| 50 | 8.26 |

| 100 | 18.78 |

| 200 | 24.81 |

Inhibition Efficiency of p-Cresol on Mild Steel in 0.5 M H₂SO₄

| Inhibitor Concentration (ppm) | Inhibition Efficiency (IE %) |

| 10 | 11.02 |

| 20 | 13.77 |

| 30 | 17.35 |

| 40 | 12.50 |

| 50 | 8.26 |

| 100 | 18.78 |

| 200 | 37.40 |

These findings underscore the importance of molecular structure in the design of effective corrosion inhibitors. The electron-donating nature of the methyl group in cresols likely enhances the electron density of the aromatic ring, facilitating stronger adsorption onto the metal surface compared to the unsubstituted phenol. The superior performance of the para-substituted isomer (p-cresol) compared to the meta-substituted one (m-cresol) further highlights the influence of the substituent's position on the adsorption process and resulting inhibition efficiency. asianpubs.org

Conclusion and Future Research Directions

Summary of Current Research Status

Current research on 2-Bromo-4-ethoxyphenol is primarily centered on its role as a synthetic intermediate and the broader investigation of bromophenol derivatives. While dedicated studies on this specific molecule are limited, the existing body of knowledge on bromophenols provides a foundational understanding. Research has largely focused on the synthesis of various bromophenol analogues and the evaluation of their biological activities. These studies have revealed that bromophenols, as a class, exhibit significant potential in medicinal chemistry, often demonstrating antimicrobial, antioxidant, anticancer, and antidiabetic properties. mdpi.comnih.gov The presence of the bromine atom and the phenolic hydroxyl group are key to this reactivity, making them valuable synthons in organic synthesis. The ethoxy group at the para position in this compound modulates its electronic properties and lipophilicity, which can influence its reactivity and biological interactions. However, a comprehensive understanding of the specific contributions of the ethoxy moiety in conjunction with the ortho-bromo substituent is an area that remains to be fully elucidated.

Emerging Trends and Challenges in this compound Chemistry

An emerging trend in the field is the strategic synthesis of novel functional derivatives of bromophenols to enhance their bioactivity and explore new applications. nih.gov This includes the design of molecules with multi-target therapeutic potential, for instance, compounds that exhibit both antioxidant and enzyme inhibitory effects. mdpi.com A significant challenge lies in the development of highly selective and sustainable synthetic methods for the functionalization of this compound. Traditional bromination and subsequent derivatization reactions can sometimes lack regioselectivity and may generate undesirable byproducts. Overcoming these hurdles requires the exploration of advanced catalytic systems and green chemistry principles. Another challenge is the limited commercial availability of this compound, which can impede extensive research into its properties and applications.

Prospective Avenues for Synthetic Innovation

Future synthetic innovations in the chemistry of this compound are likely to focus on several key areas. The development of novel catalytic methods for the regioselective synthesis of this compound itself is a primary objective. This could involve the use of polymer-anchored catalysts or enzymatic bromination, which offer advantages in terms of efficiency and environmental impact. Furthermore, the application of modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, using this compound as a building block, holds considerable promise for the construction of complex molecular architectures. researchgate.net The synthesis of derivatives where the phenolic hydroxyl group is transformed into other functional groups will also be a fruitful area of exploration, potentially leading to new classes of compounds with unique properties.

Future Directions in Computational Modeling

Computational chemistry offers powerful tools to deepen the understanding of this compound's structure, reactivity, and potential interactions. Future computational studies will likely employ Density Functional Theory (DFT) and other high-level quantum mechanical methods to investigate the molecule's electronic structure, vibrational frequencies, and thermochemical properties in greater detail. sciepub.com Such studies can provide valuable insights into its reaction mechanisms and help in the rational design of new synthetic routes. Molecular docking simulations can be utilized to predict the binding affinity of this compound derivatives with various biological targets, thereby guiding the synthesis of new potential therapeutic agents. The use of computational tools to predict the properties of polymers and other materials derived from this compound will also be an important area of future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。